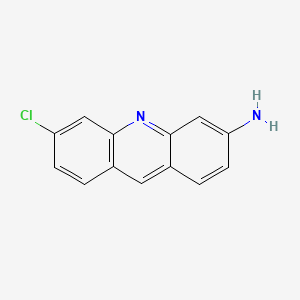

Acridine, 3-amino-6-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acridine, 3-amino-6-chloro- is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

The exact mass of the compound Acridine, 3-amino-6-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acridine, 3-amino-6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 3-amino-6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Acridine derivatives, including 3-amino-6-chloro-, have been extensively researched for their therapeutic potential. They exhibit properties that make them suitable for use as:

- Antiseptics and Disinfectants : Historically, acridine compounds have been employed as antiseptics due to their ability to intercalate into DNA, disrupting replication and transcription processes in microbial cells. This property is leveraged in the development of antiseptic formulations .

- Anticancer Agents : Research indicates that acridine derivatives can inhibit cancer cell proliferation by intercalating into DNA. For instance, studies have shown that 3-amino-6-chloro-acridine can effectively bind to DNA and induce cytotoxic effects in cancer cells, making it a candidate for anticancer drug development .

- Antiviral Activity : Some acridine derivatives have demonstrated antiviral properties. They interfere with viral replication mechanisms, which can be beneficial in treating viral infections.

Biochemical Research

Acridine, 3-amino-6-chloro-, is utilized in various biochemical assays and research applications:

- DNA Binding Studies : The compound's ability to intercalate into DNA has made it a valuable tool for studying DNA structure and dynamics. It forms stable complexes with DNA, which can be analyzed using spectroscopic techniques .

- Fluorescence Probes : Due to its fluorescent properties when bound to DNA, acridine derivatives are used as fluorescence probes in molecular biology. They help visualize nucleic acid structures and interactions in real-time during experiments .

Synthesis and Derivative Development

The synthesis of acridine derivatives remains an active area of research. Improved synthetic methods enhance the yield and purity of these compounds for pharmaceutical applications:

- Synthesis Methods : A notable method involves the reaction of 1,3-phenylenediamine with formic acid under specific conditions to produce high-purity 3-amino-6-chloro-acridine. This process is critical for ensuring the compound's efficacy in therapeutic applications .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal evaluated the cytotoxic effects of 3-amino-6-chloro-acridine against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: DNA Interaction

Research conducted on the binding affinity of acridine derivatives with double-stranded DNA showed that 3-amino-6-chloro-acridine binds more effectively than other acridines tested. The binding kinetics were characterized using fluorescence spectroscopy, revealing distinct binding modes that could be exploited for drug design .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antiseptic | Effective against bacterial infections |

| Anticancer | Induces cytotoxicity in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Biochemical Research | DNA Binding Studies | Forms stable complexes with DNA |

| Fluorescence Probes | Visualizes nucleic acid interactions |

Propiedades

Número CAS |

40505-21-3 |

|---|---|

Fórmula molecular |

C13H9ClN2 |

Peso molecular |

228.67 g/mol |

Nombre IUPAC |

6-chloroacridin-3-amine |

InChI |

InChI=1S/C13H9ClN2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,15H2 |

Clave InChI |

OCESZSGMAAGZGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)Cl)C=C21)N |

SMILES canónico |

C1=CC(=CC2=NC3=C(C=CC(=C3)Cl)C=C21)N |

Key on ui other cas no. |

40505-21-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.